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Compound of Interest

Compound Name: Amlodipine maleate

Cat. No.: B124478 Get Quote

An in-depth exploration of the discovery, synthetic pathways, and mechanistic action of a

cornerstone antihypertensive agent.

Amlodipine, a third-generation dihydropyridine calcium channel blocker, has become a frontline

therapy in the management of hypertension and angina pectoris since its initial patenting in

1982 and subsequent market approval in 1990. Marketed primarily as its besylate salt under

the trade name Norvasc, the maleate salt of amlodipine also plays a significant role in various

pharmaceutical formulations. This technical guide provides a comprehensive overview of the

discovery, detailed synthesis, and mechanism of action of amlodipine maleate, tailored for

researchers, scientists, and professionals in drug development.

Discovery and Development
The journey of amlodipine's discovery is rooted in the broader exploration of calcium channel

blockers. The pioneering work on dihydropyridines in the 1960s and 70s paved the way for the

development of more vasoselective agents with improved pharmacokinetic profiles. Amlodipine

was designed to have a long half-life, allowing for once-daily dosing, a significant advantage in

the management of chronic conditions like hypertension. Its unique chemical structure,

featuring a basic amino group, contributes to its high bioavailability and sustained duration of

action.
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The most prevalent industrial synthesis of amlodipine follows the Hantzsch pyridine synthesis,

a classic method for constructing the dihydropyridine ring. The overall process can be divided

into three key stages:

Hantzsch Reaction: Formation of the protected amlodipine precursor, phthalimidoamlodipine.

Deprotection: Removal of the phthalimido group to yield amlodipine free base.

Salt Formation: Reaction of the amlodipine base with maleic acid to form amlodipine
maleate.

Experimental Protocols
This stage involves a multi-component reaction to construct the dihydropyridine core with a

protected amino functionality.

Reaction: 2-chlorobenzaldehyde, ethyl 4-(2-phthalimidoethoxy)acetoacetate, and methyl 3-

aminocrotonate are reacted in a suitable solvent.

Detailed Protocol:

Equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2-

phthalimidoethoxy)acetoacetate are refluxed in isopropanol with a catalytic amount of

piperidine. The progress of this Knoevenagel condensation is monitored by thin-layer

chromatography (TLC).

After cooling, an equimolar amount of methyl 3-aminocrotonate is added to the reaction

mixture.

The mixture is heated to reflux for 16-24 hours, with the reaction completion monitored by

TLC.

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by

filtration.

The crude phthalimidoamlodipine is purified by recrystallization from a solvent such as

ethanol or a mixture of ethyl acetate and hexane.
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The phthalimido protecting group is removed to expose the primary amine of the aminoethoxy

side chain.

Reagent: An aqueous solution of methylamine (typically 40%) is used for the deprotection.

Detailed Protocol:

Phthalimidoamlodipine is suspended in a mixture of an organic solvent (e.g., methylene

chloride or toluene) and a 40% aqueous solution of methylamine.

The mixture is stirred at ambient temperature for approximately 24 hours. The reaction

progress is monitored by TLC.

After the reaction is complete, the organic layer containing the amlodipine free base is

separated.

The organic layer is washed with water to remove excess methylamine and the

phthalhydrazide byproduct.

The organic solvent is then evaporated under reduced pressure to yield the crude

amlodipine free base.

The final step involves the formation of the maleate salt, which can improve the drug's stability

and handling properties. It is crucial to maintain an acidic environment during this step to

prevent the formation of the "amlodipine aspartate" impurity, a Michael adduct of amlodipine

and maleic acid.[1][2]

Reagents: Amlodipine free base and maleic acid.

Detailed Protocol:

A solution of maleic acid (at least a 1.05 molar equivalent) is prepared in a suitable

solvent, such as ethanol or methanol.[1]

A solution of amlodipine free base in the same solvent is added dropwise to the maleic

acid solution with stirring.

The reaction mixture is stirred at room temperature for 1-2 hours.
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The precipitated amlodipine maleate is collected by filtration.

The product is washed with a cold solvent (e.g., ethanol or isopropyl alcohol) and dried

under vacuum.[3][4]

Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and

characterization of amlodipine and its precursor.

Synthesis Step Reactants Product Typical Yield

Hantzsch Reaction

2-

chlorobenzaldehyde,

ethyl 4-(2-

phthalimidoethoxy)ace

toacetate, methyl 3-

aminocrotonate

Phthalimidoamlodipin

e
60-70%

Deprotection

Phthalimidoamlodipin

e, 40% aq.

Methylamine

Amlodipine Free Base 85-95%

Salt Formation
Amlodipine Free

Base, Maleic Acid
Amlodipine Maleate >90%

Table 1:

Representative Yields

for the Synthesis of

Amlodipine Maleate.
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Spectroscopic Data for

Phthalimidoamlodipine
¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)

Key Signals

7.85-7.70 (m, 4H, phthalimide),

7.40-7.10 (m, 4H,

chlorophenyl), 5.35 (s, 1H, C4-

H), 4.00 (q, 2H, OCH₂CH₃),

3.95 (t, 2H, NCH₂), 3.75 (t, 2H,

OCH₂), 3.60 (s, 3H, OCH₃),

2.30 (s, 3H, C6-CH₃), 1.20 (t,

3H, OCH₂CH₃)

168.4, 167.8, 148.5, 145.2,

134.0, 132.1, 129.8, 128.9,

126.5, 123.3, 104.2, 67.8,

59.8, 51.0, 39.8, 37.7, 19.6,

14.4

Table 2: NMR Data for the

Phthalimidoamlodipine

Intermediate.

Spectroscopic Data

for Amlodipine

¹H NMR (DMSO-d₆,

δ ppm)

¹³C NMR (DMSO-d₆,

δ ppm)

Mass Spectrometry

(ESI+)

Key Signals

8.25 (br s, 2H, NH₂),

7.30-7.10 (m, 4H,

chlorophenyl), 5.30 (s,

1H, C4-H), 4.60 (s,

2H, C2-CH₂O), 3.95

(q, 2H, OCH₂CH₃),

3.55 (t, 2H, OCH₂),

3.45 (s, 3H, OCH₃),

2.90 (t, 2H, NCH₂),

2.20 (s, 3H, C6-CH₃),

1.10 (t, 3H,

OCH₂CH₃)

167.5, 165.8, 148.0,

146.5, 133.0, 131.5,

130.0, 128.5, 125.0,

102.5, 70.0, 60.5,

50.0, 41.0, 39.0, 18.5,

14.0

[M+H]⁺ = 409.1

Table 3:

Spectroscopic Data

for Amlodipine Free

Base.
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Mechanism of Action and Signaling Pathway
Amlodipine's primary mechanism of action is the inhibition of L-type voltage-gated calcium

channels in vascular smooth muscle cells. This blockade prevents the influx of extracellular

calcium ions, which are essential for muscle contraction. The resulting relaxation of vascular

smooth muscle leads to vasodilation, reduced peripheral vascular resistance, and

consequently, a lowering of blood pressure.

Recent research has elucidated a more detailed signaling pathway involved in amlodipine's

effects on vascular smooth muscle cells (VSMCs). Amlodipine has been shown to promote the

activation of Akt2, a serine/threonine kinase. This activation leads to the translocation of the

transcription factor Sp1 into the nucleus. In the nucleus, Sp1 binds to the promoter of

microRNA-21 (miR-21), upregulating its expression. miR-21, in turn, targets and downregulates

the expression of programmed cell death 4 (PDCD4), a protein that inhibits the expression of

smooth muscle-specific contractile genes. The overall effect is the promotion of a differentiated,

contractile phenotype of VSMCs, contributing to vascular stability.
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Caption: Synthetic pathway of Amlodipine Maleate.
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Caption: Amlodipine's mechanism of action in VSMCs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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